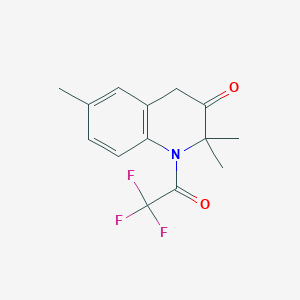![molecular formula C14H25IO6 B14229972 (5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene CAS No. 828295-41-6](/img/structure/B14229972.png)
(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes an iodine atom and multiple methoxyethoxy groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene typically involves multiple steps, starting with the preparation of the cyclohexene ring. The introduction of the iodine atom and the methoxyethoxy groups requires specific reagents and conditions. For instance, the iodination step might involve the use of iodine and a suitable oxidizing agent, while the addition of methoxyethoxy groups could be achieved through etherification reactions using corresponding alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the methoxyethoxy groups into other functional groups.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexene derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of cyclohexene derivatives with different substituents replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound could be used to study the effects of iodine-containing compounds on biological systems. Its methoxyethoxy groups might also interact with biological molecules, providing insights into their behavior and interactions.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The presence of iodine and methoxyethoxy groups might impart unique pharmacological activities, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure might impart desirable properties to materials, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene involves its interaction with molecular targets in biological systems. The iodine atom and methoxyethoxy groups can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene include other iodine-containing cyclohexene derivatives and compounds with multiple methoxyethoxy groups. Examples might include:
- 1-Iodo-2,3-bis(methoxyethoxy)cyclohexane
- 1-Iodo-4,5-bis(methoxyethoxy)cyclohexene
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. The (5S,6R) configuration and the presence of both iodine and methoxyethoxy groups provide distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
828295-41-6 |
|---|---|
Molekularformel |
C14H25IO6 |
Molekulargewicht |
416.25 g/mol |
IUPAC-Name |
(5S,6R)-1-iodo-5,6-bis(2-methoxyethoxymethoxy)cyclohexene |
InChI |
InChI=1S/C14H25IO6/c1-16-6-8-18-10-20-13-5-3-4-12(15)14(13)21-11-19-9-7-17-2/h4,13-14H,3,5-11H2,1-2H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
AZFFNXQNELJZRY-KBPBESRZSA-N |
Isomerische SMILES |
COCCOCO[C@H]1CCC=C([C@@H]1OCOCCOC)I |
Kanonische SMILES |
COCCOCOC1CCC=C(C1OCOCCOC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
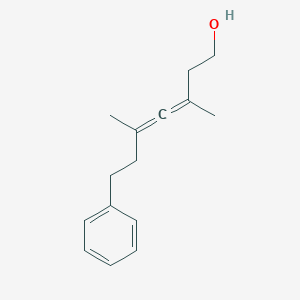
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
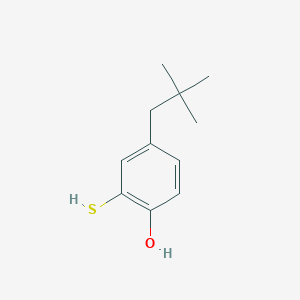
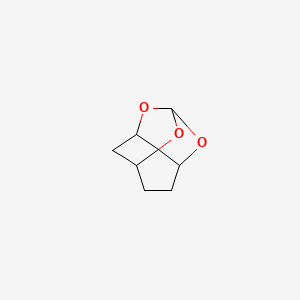
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
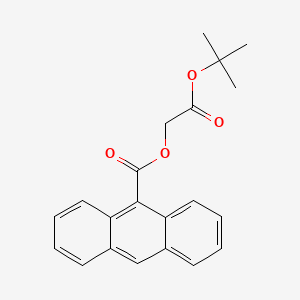
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)
![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)
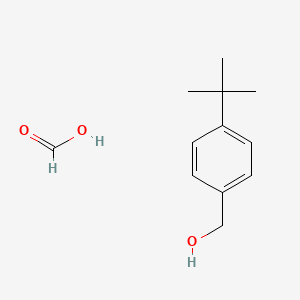
methanone](/img/structure/B14229968.png)
